5-(Hydroxymethyl)isoxazole-3-carbohydrazide
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Overview
Description
5-(Hydroxymethyl)isoxazole-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxymethyl group attached to an oxazole ring, which is further connected to a carbohydrazide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole with carbohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)isoxazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-(Hydroxymethyl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions. The carbohydrazide moiety can act as a nucleophile, facilitating covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with a furan ring instead of an oxazole ring.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(Hydroxymethyl)isoxazole-3-carbohydrazide is unique due to the presence of both an oxazole ring and a carbohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-7-5(10)4-1-3(2-9)11-8-4/h1,9H,2,6H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERVLYUINXLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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